Chlorotripyrrolidinophosphonium hexafluorophosphate

Overview

Description

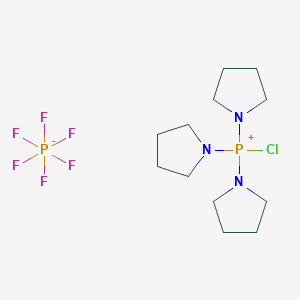

Chlorotripyrrolidinophosphonium hexafluorophosphate is a crystalline reagent widely used in peptide coupling reactions. Its chemical formula is C12H24ClN3P · PF6, and it has a molecular weight of 421.73 g/mol . This compound is known for its high efficiency in coupling N-alkylated N-Fmoc and N-Z amino acids without racemization .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorotripyrrolidinophosphonium hexafluorophosphate is synthesized through the reaction of tripyrrolidinophosphine with chlorine gas, followed by the addition of hexafluorophosphoric acid. The reaction is typically carried out under an inert atmosphere to prevent moisture from affecting the yield .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reagents are carefully controlled to maintain optimal reaction conditions. The product is then purified through crystallization and stored under inert conditions to prevent degradation .

Chemical Reactions Analysis

Types of Reactions: Chlorotripyrrolidinophosphonium hexafluorophosphate primarily undergoes substitution reactions, particularly in peptide coupling processes . It is also involved in the synthesis of coupling reagents and condensing agents .

Common Reagents and Conditions: Common reagents used with this compound include N-Fmoc and N-Z amino acids. The reactions are typically carried out in anhydrous solvents under inert conditions to prevent hydrolysis .

Major Products: The major products formed from reactions involving this compound are peptides and other coupled products, which are synthesized with high yield and without racemization .

Scientific Research Applications

Chlorotripyrrolidinophosphonium hexafluorophosphate is extensively used in scientific research, particularly in the field of peptide synthesis. It is a key reagent for coupling reactions, enabling the synthesis of complex peptides and proteins . Additionally, it is used in the synthesis of heterocyclic β-sheet ligands and condensing reagents . Its applications extend to chemistry, biology, medicine, and industry, where it plays a crucial role in the development of new materials and pharmaceuticals .

Mechanism of Action

The mechanism of action of chlorotripyrrolidinophosphonium hexafluorophosphate involves the activation of carboxyl groups in amino acids, facilitating their coupling with amine groups to form peptide bonds . This process is highly efficient and minimizes racemization, making it ideal for synthesizing peptides with high fidelity .

Comparison with Similar Compounds

Similar Compounds:

- Bromotripyrrolidinophosphonium hexafluorophosphate

- Chloro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate

- Chlorodipyrrolidinocarbenium hexafluorophosphate

- Propylphosphonic anhydride solution

- Bis(2-oxo-3-oxazolidinyl)phosphinic chloride

Uniqueness: Chlorotripyrrolidinophosphonium hexafluorophosphate stands out due to its high efficiency in peptide coupling reactions and its ability to prevent racemization. This makes it a preferred choice for synthesizing peptides and proteins with high purity and yield .

Biological Activity

Chlorotripyrrolidinophosphonium hexafluorophosphate, commonly referred to as PyClop, is a coupling reagent widely used in organic synthesis, particularly in peptide synthesis. This compound has garnered attention not only for its synthetic utility but also for its biological activity and potential applications in drug development and nanotechnology.

- Molecular Formula : C₁₂H₂₄ClF₆N₃P₂

- Molecular Weight : 421.73 g/mol

- Melting Point : 138 °C

- Purity : ≥98% (by HPLC)

This compound is characterized by a phosphonium center with three pyrrolidine groups, which contributes to its reactivity and ability to form stable complexes with various substrates.

This compound acts primarily as a coupling agent in the formation of peptide bonds. Its mechanism involves the activation of carboxylic acids, allowing them to react more readily with amines to form peptides. This activation is crucial in synthesizing peptide-oligonucleotide conjugates and other complex biomolecules.

Biological Applications

- Peptide Synthesis : PyClop is utilized for the synthesis of peptide-oligonucleotide conjugates, which have significant implications in therapeutic development, particularly in targeted drug delivery systems. The efficiency of PyClop in facilitating these reactions can enhance the yield and purity of synthesized peptides .

- Nanotechnology : Research has indicated that PyClop can be employed in the functionalization of metal-organic frameworks (MOFs). These MOFs can serve as platforms for drug delivery or as catalysts in various chemical reactions. The ability to modify MOFs with peptides using PyClop allows for the creation of materials with tailored properties for specific applications .

Study on Peptide-Functionalized Metal-Organic Frameworks

In a study investigating the use of PyClop for grafting peptides onto MOFs, it was found that the yields of peptide attachment varied significantly based on the size and steric properties of the peptides used. For instance, smaller dipeptides exhibited higher grafting efficiencies compared to larger tri- or quadri-peptides due to better diffusion through the MOF's porous structure. The study highlighted that while grafting yields could reach up to 60% for dipeptides, they dropped to below 20% for larger peptides .

Anion Binding Properties

Another significant aspect of research involving PyClop is its role in enhancing the anion binding properties of cyclic peptides. In experiments, cyclic hexapeptides modified with PyClop showed improved stability constants when binding anions such as halides and sulfates. This property suggests potential applications in designing peptide-based sensors or therapeutic agents that can selectively bind and transport ions .

Summary Table of Biological Activity

| Property | Details |

|---|---|

| Chemical Structure | Phosphonium salt with three pyrrolidine groups |

| Primary Use | Peptide coupling agent |

| Biological Applications | Peptide synthesis, functionalization of MOFs |

| Grafting Yields | Up to 60% for dipeptides; <20% for tri- or quadri-peptides |

| Anion Binding Stability | Enhanced stability constants for halide and sulfate complexes |

Properties

IUPAC Name |

chloro(tripyrrolidin-1-yl)phosphanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24ClN3P.F6P/c13-17(14-7-1-2-8-14,15-9-3-4-10-15)16-11-5-6-12-16;1-7(2,3,4,5)6/h1-12H2;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSCYRXJVGSZNKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)Cl.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClF6N3P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583477 | |

| Record name | Chlorotri(pyrrolidin-1-yl)phosphanium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133894-48-1 | |

| Record name | Chlorotri(pyrrolidin-1-yl)phosphanium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorotri(1-pyrrolidinyl)phosphonium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes PyCloP particularly useful in peptide synthesis compared to other coupling reagents like PyBOP?

A1: PyCloP demonstrates superior efficiency in coupling N-methylated amino acids and challenging substrates like α-aminoisobutyric acid compared to benzotriazole-based reagents like PyBOP. [] This difference arises from the reactivity of the intermediates formed during the coupling reaction. PyCloP, through an acyloxyphosphonium intermediate, readily forms reactive oxazolone and/or symmetrical anhydride intermediates. [] In contrast, PyBOP forms a less reactive benzotriazolyl ester intermediate, leading to lower efficiency, especially with N-methylated amino acids. []

Q2: Can you elaborate on the mechanism of action of PyCloP in peptide coupling reactions?

A2: PyCloP activates carboxylic acids by forming an acyloxyphosphonium intermediate. This reactive species can further convert into an oxazolone or symmetrical anhydride, both of which are rapidly aminolyzed by the incoming amine, leading to peptide bond formation. [] Studies with 2,4,6-trimethylbenzoic acid support the formation of the acyloxyphosphonium species. []

Q3: Are there any limitations to using PyCloP in peptide synthesis?

A3: While highly effective for N-methylated amino acids, PyCloP can be less efficient in coupling certain Boc-protected amino acids. [] This is attributed to the formation of N-carboxyanhydrides as a side reaction, especially with Boc-Valine or Boc-Methylvaline during coupling with Methylvaline methyl ester. []

Q4: What is the molecular formula and weight of PyCloP?

A4: The molecular formula of PyCloP is C18H28ClF6N6OP2, and its molecular weight is 554.86 g/mol. []

Q5: Is there any information available on the spectroscopic data of PyCloP?

A5: Yes, the purity of PyCloP can be assessed using 31P NMR and 1H NMR spectroscopy. []

Q6: What are the solubility characteristics of PyCloP?

A6: PyCloP exhibits good solubility in various organic solvents, including dichloromethane, chloroform, dimethylformamide, dimethyl sulfoxide, N-methyl-2-pyrrolidone, tetrahydrofuran, acetonitrile, and acetone. []

Q7: Has PyCloP been used in the synthesis of any biologically relevant molecules?

A7: Yes, PyCloP proved successful in the synthesis of Dolastatin 15, an antitumor pseudopeptide. [] This highlights its utility in constructing complex peptides with potential therapeutic applications.

Q8: Beyond peptide synthesis, are there other applications where PyCloP has been employed?

A8: PyCloP has been utilized in synthesizing aminopyrazole oligomers designed to stabilize β-sheet conformations in peptides. [, , , ] These oligomers, incorporating acylated 3-aminopyrazoles, have shown promising results in aggregation assays involving the Prion protein and Alzheimer's Aβ (1-40) peptide. [, , , ]

Q9: What are the recommended storage conditions for PyCloP?

A9: For optimal long-term storage, PyCloP should be kept at temperatures below 8°C in a cool and dry environment. []

Q10: Are there any safety precautions to consider when handling PyCloP?

A10: While detailed toxicological data is yet to be established, PyCloP is associated with risk phrases R 36/37/38, indicating potential for eye, respiratory system, and skin irritation. [] It's crucial to handle the reagent with care, wearing appropriate personal protective equipment and working in a well-ventilated area. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.